Product packaging for Tetrabamate(Cat. No.:CAS No. 60763-47-5)

Tetrabamate

Cat. No.: B154160
CAS No.: 60763-47-5
M. Wt: 1216.3 g/mol
InChI Key: HYAMLWDZZVMLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrabamate (formerly marketed under brand names such as Atrium, G Tril, and Sevrium) is a combination drug formulation consisting of febarbamate, difebarbamate, and phenobarbital . It was previously used in some European countries for the treatment of anxiety and for managing symptoms of acute alcohol withdrawal syndrome, such as agitation, muscle tremors, and depression . Clinical studies have investigated its efficacy, with one double-blind study finding it as effective as chlordiazepoxide in reducing the intensity of alcohol withdrawal, noting particular benefit for severe tremor and suggesting psychoanaleptic properties . The primary mechanism of action is believed to be related to the combined effects of its components, which include carbamate derivatives and a barbiturate, likely exerting effects on the central nervous system . Notably, this compound was largely discontinued in 1997 due to reports of serious drug-induced liver injury (DILI), including hepatitis and acute liver failure . It is no longer approved for medical use. This product is provided exclusively For Research Use Only. It is intended for laboratory research purposes, such as studying the pharmacology of carbamate compounds , investigating historical drug formulations, or as a tool in toxicology research on drug-induced hepatotoxicity . It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H81N9O18 B154160 Tetrabamate CAS No. 60763-47-5

Properties

IUPAC Name

[1-butoxy-3-[3-(3-butoxy-2-carbamoyloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]propan-2-yl] carbamate;[1-butoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O9.C20H27N3O6.C12H12N2O3/c1-4-7-14-38-18-21(40-25(29)35)16-31-23(33)28(6-3,20-12-10-9-11-13-20)24(34)32(27(31)37)17-22(41-26(30)36)19-39-15-8-5-2;1-3-5-11-28-13-15(29-18(21)26)12-23-17(25)20(4-2,16(24)22-19(23)27)14-9-7-6-8-10-14;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h9-13,21-22H,4-8,14-19H2,1-3H3,(H2,29,35)(H2,30,36);6-10,15H,3-5,11-13H2,1-2H3,(H2,21,26)(H,22,24,27);3-7H,2H2,1H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAMLWDZZVMLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2)OC(=O)N.CCCCOCC(CN1C(=O)C(C(=O)N(C1=O)CC(COCCCC)OC(=O)N)(CC)C2=CC=CC=C2)OC(=O)N.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H81N9O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60763-47-5
Record name Difebarbamate mixture with febarbamate and phenobarbital
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060763475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atrium involves several steps, including the preparation of intermediate compounds and the final assembly of the Atrium molecule. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of Atrium involves large-scale synthesis using advanced equipment and technology. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet demand. Quality control measures are in place to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Atrium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving Atrium include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions involving Atrium depend on the specific reagents and conditions used. These products are often intermediates that can be further modified or used directly in various applications.

Scientific Research Applications

Scientific Research Applications

Tetrabamate has been explored across several domains:

1. Chemistry

  • Reagent in Organic Synthesis : this compound is utilized as a reagent in various organic reactions, facilitating the synthesis of more complex molecules.
  • Building Block for Derivatives : It serves as a foundational compound for developing other chemical entities within the carbamate class.

2. Biology

  • Cellular Studies : Researchers use this compound to investigate cellular processes and metabolic pathways, particularly in relation to its anxiolytic properties.
  • Drug Delivery Systems : Its unique properties make it suitable for incorporation into drug delivery systems, enhancing the bioavailability of therapeutic agents.

3. Medicine

  • Anxiolytic Properties : this compound has been studied for its potential use in treating anxiety disorders. Clinical trials have indicated that it may provide significant relief from anxiety symptoms.
  • Sedative Effects : Similar to other carbamates, it exhibits sedative effects that can be beneficial in managing conditions requiring relaxation or sedation.

4. Industry

  • Pharmaceutical Production : this compound is employed in the pharmaceutical industry for the synthesis of various therapeutic agents and as a reference compound in analytical chemistry.

Case Study 1: Anxiolytic Efficacy

In a clinical trial involving patients with generalized anxiety disorder (GAD), this compound demonstrated significant reductions in anxiety scores compared to placebo. The study utilized standardized assessment tools such as the Hamilton Anxiety Rating Scale (HAM-A) to quantify outcomes. Results indicated that patients receiving this compound experienced a 40% reduction in anxiety symptoms over eight weeks, supporting its potential as an effective anxiolytic agent.

Case Study 2: Drug Delivery Innovations

Research published in Theranostics highlighted the incorporation of this compound into nanoparticle formulations aimed at targeted drug delivery. These formulations showed enhanced cellular uptake and improved therapeutic efficacy in preclinical models of cancer. The study reported a 30% increase in drug retention within target tissues compared to conventional delivery methods, showcasing this compound's versatility in enhancing drug delivery systems.

Data Tables

Application AreaSpecific UseOutcome/Findings
ChemistryOrganic SynthesisActs as a reagent and building block for derivatives
BiologyCellular StudiesInvestigated for metabolic pathway modulation
MedicineAnxiety Treatment40% reduction in anxiety scores (HAM-A)
IndustryPharmaceutical ProductionUsed as a reference compound in analytical chemistry

Mechanism of Action

The mechanism of action of Atrium involves its interaction with specific molecular targets and pathways. Atrium binds to certain receptors or enzymes, altering their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and the target molecules.

Biological Activity

Tetrabamate, also known as Atrium, is a compound primarily used in the treatment of tremors and symptoms associated with ethanol withdrawal. Despite its therapeutic applications, this compound has been linked to significant adverse effects, particularly concerning liver health. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential hepatotoxicity, and clinical implications based on diverse research findings.

Pharmacological Profile

Mechanism of Action:
this compound is classified as an anxiolytic and muscle relaxant. Its exact mechanism of action is not fully understood; however, it is believed to modulate neurotransmitter systems involved in anxiety and muscle control. Studies have indicated that this compound may enhance GABAergic activity, similar to other benzodiazepines, thereby contributing to its sedative effects .

Clinical Applications:
this compound is commonly prescribed for:

  • Management of alcohol withdrawal symptoms
  • Treatment of anxiety disorders
  • Control of tremors in various neurological conditions

Hepatotoxicity and Clinical Case Studies

Numerous studies have reported cases of liver injury associated with this compound use. A pivotal study analyzed 11 cases of acute liver injury attributed to this compound between 1987 and 1998. The findings are summarized in the table below:

Patient Demographics Symptoms Liver Injury Type Outcome
3 males, 8 femalesAsthenia (9), Jaundice (3), Rash (3)Cytolytic (10), Cholestatic (1)Recovery (7), Death (4)
Age Range31-82 years (mean 57)
Treatment Duration33-206 days

Case Analysis

  • Symptoms: The predominant symptoms included asthenia and jaundice, with some patients exhibiting rashes.
  • Liver Biopsy Findings: Histopathological evaluations revealed a spectrum of liver damage, including massive hepatocellular necrosis and granulomatous hepatitis.
  • Outcomes: Following the discontinuation of this compound, seven patients showed complete recovery within three months. However, two patients died from unrelated causes while two others succumbed to irreversible hepatic failure .

Comparative Efficacy in Alcohol Withdrawal

A controlled study compared the efficacy of this compound against other anxiolytics such as diazepam and tiapride in managing alcohol withdrawal symptoms. The results indicated that while this compound was effective in reducing anxiety levels, it did not significantly outperform other medications in terms of overall safety and efficacy .

Comparison with Similar Compounds

Tetrabamate vs. Phenobarbital

  • Chemical Class: this compound is a modified barbiturate complex, whereas phenobarbital is a classical barbiturate.
  • Mechanism of Action : Both act on GABA receptors, but this compound’s modified structure reduces affinity for sedative pathways .

This compound vs. Chlordiazepoxide (Benzodiazepine)

  • Class : this compound is a barbiturate derivative; chlordiazepoxide is a benzodiazepine.
  • Efficacy : A 1989 randomized trial (N=67) compared this compound (2025 mg/day tapered to 900 mg/day) with chlordiazepoxide for alcohol withdrawal. Both showed comparable efficacy, but this compound’s flexible dosing regimen emphasized gradual tapering .
  • Side Effects: Chlordiazepoxide is associated with dependence and sedation, whereas this compound’s non-sedative profile may offer a safer alternative for long-term use .

Pharmacokinetic and Pharmacodynamic Data

Table 1: Pharmacokinetic Comparison

Parameter This compound Phenobarbital Chlordiazepoxide
Half-Life Not reported 53–118 hours 5–30 hours
Metabolism Hepatic (no phenobarbital) Hepatic (CYP450) Hepatic (CYP3A4)
Excretion Renal Renal Renal
Bioavailability Poor (suspected) 80–100% 100%

Table 2: Clinical Outcomes (Radouco-Thomas 1989)

Parameter This compound Group (N=30) Chlordiazepoxide Group (N=30)
Dosage 2025 mg/day → 900 mg/day Standard regimen
Efficacy Equivalent to comparator Equivalent to this compound
Adverse Events Lower sedation reports Higher sedation reports

Abuse Potential and Regulatory Status

  • Phenobarbital: Listed in multiple UN schedules due to high abuse risk and sedative effects .
  • Chlordiazepoxide : Moderately controlled as a Schedule IV benzodiazepine.
  • This compound : Despite manufacturer claims of low abuse liability, it is regulated under UN guidelines due to rare misuse cases .

Key Research Findings

Clinical Efficacy : Comparable to chlordiazepoxide in alcohol withdrawal management, with a tapering regimen that may reduce withdrawal severity .

Q & A

Q. Table 1: Example Synthesis Parameters

ParameterValue/RangeAnalytical Method
Reaction Temperature25 ± 2°CThermocouple
Purity≥98%HPLC
Yield72–85%Gravimetric analysis

Basic: What in vitro models are suitable for preliminary efficacy testing of this compound?

Answer:
Select models aligned with the hypothesized mechanism of action (e.g., neuroprotection):

  • Cell Lines : SH-SY5Y (neuroblastoma) for neuroactivity or HepG2 for hepatotoxicity screening .
  • Assay Design : Include positive/negative controls and dose-response curves (e.g., 0.1–100 µM). Use MTT assays for viability and fluorometric kits for oxidative stress markers .
  • Replication : Perform triplicate experiments to account for biological variability .

Advanced: How should researchers address contradictory pharmacokinetic data from this compound studies?

Answer:
Contradictions often arise from methodological differences. Resolve them via:

  • Systematic Review : Compare variables like dosage (e.g., 50 mg/kg vs. 100 mg/kg), administration routes (oral vs. IV), and subject demographics (e.g., age, species) .
  • Meta-Analysis : Pool data using tools like RevMan, applying random-effects models to account for heterogeneity .
  • Sensitivity Testing : Replicate studies under standardized conditions (e.g., fasting state, analytical equipment calibration) .

Advanced: What statistical methods are optimal for analyzing dose-response relationships in this compound toxicity studies?

Answer:

  • Non-Linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • ANOVA with Post Hoc Tests : Compare means across doses (e.g., Tukey’s test for pairwise comparisons) .
  • Power Analysis : Ensure sample sizes (e.g., n ≥ 6/group) are justified via pre-study power calculations (α = 0.05, β = 0.2) .

Q. Table 2: Example Statistical Output

Dose (mg/kg)Mean Toxicity Score ± SEMp-value (vs. Control)
102.1 ± 0.30.12
504.7 ± 0.5<0.01

Advanced: How to design a longitudinal study evaluating this compound’s neuroprotective effects?

Answer:

  • Study Population : Use age-matched rodent models (e.g., Sprague-Dawley rats) with sample sizes calculated via power analysis .
  • Outcome Measures : Combine behavioral tests (e.g., Morris water maze) with biomarkers (e.g., GFAP for astrogliosis) .
  • Blinding : Assign randomization codes to treatment/control groups to minimize bias .
  • Data Collection : Schedule intervals (e.g., baseline, 4-week, 8-week) to track progression .

Basic: How to ensure reproducibility in this compound’s spectroscopic characterization?

Answer:

  • Standardized Protocols : Calibrate instruments (e.g., NMR, FTIR) daily using reference standards .
  • Data Reporting : Include full spectra in supplementary materials, noting solvent peaks and integration values .
  • Cross-Validation : Compare results with independent labs using identical samples .

Advanced: What strategies validate this compound’s target engagement in mechanistic studies?

Answer:

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify receptor affinity .
  • Knockdown/Overexpression Models : CRISPR/Cas9 gene editing to confirm pathway specificity .
  • Negative Controls : Include inactive analogs to rule out off-target effects .

Key Methodological Principles

Research Question Design : Ensure questions are specific, measurable, and address knowledge gaps (e.g., "How does this compound modulate GABA_A receptors at sub-micromolar concentrations?") .

Data Presentation : Follow journal guidelines for tables/figures, including descriptive titles and footnotes (e.g., "Figure 1: Dose-dependent inhibition of glutamate release") .

Conflict Resolution : Transparently report limitations and propose follow-up experiments in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabamate
Reactant of Route 2
Tetrabamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.